N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative characterized by two key structural motifs:
- A piperazine ring substituted at the 4-position with a 4-fluorophenyl group.
- An acetamide backbone linked to a 4-ethoxyphenyl group via the nitrogen atom.
The 4-fluorophenyl group on the piperazine ring is a common pharmacophore in bioactive molecules, often influencing receptor binding affinity and selectivity.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-2-26-19-9-5-17(6-10-19)22-20(25)15-23-11-13-24(14-12-23)18-7-3-16(21)4-8-18/h3-10H,2,11-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLPPAVPDAAGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the reaction of 4-ethoxyphenylamine with acetic anhydride to form N-(4-ethoxyphenyl)acetamide.
Introduction of the Piperazine Moiety: The next step involves the reaction of N-(4-ethoxyphenyl)acetamide with 4-(4-fluorophenyl)piperazine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. In neuropharmacology, it may act as a ligand for certain neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights critical differences between the target compound and its analogs:
*Calculated based on molecular formula.
Key Observations:
Piperazine Substitutions :
- The 4-fluorophenyl group on the piperazine ring is conserved in compounds with MMP inhibitory activity (e.g., compound 15, ). Chloro or methoxy substituents (e.g., compound 14, ) may alter steric hindrance or electronic effects, impacting target binding.
- The thiazole ring in analogs like compound 15 enhances rigidity and may improve metabolic stability compared to the ethoxyphenyl group in the target compound .
Acetamide Substituents: The 4-ethoxyphenyl group in the target compound likely increases hydrophobicity compared to smaller substituents (e.g., 4-fluorophenyl in Ev14). This could affect membrane permeability and pharmacokinetics .
Biological Activity
N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C19H22F2N2O
- Molecular Weight : 344.39 g/mol
The structure consists of an ethoxyphenyl group and a piperazine moiety, which are known to contribute to various biological activities, particularly in neuropharmacology and cancer therapy.
This compound exhibits its biological effects primarily through modulation of neurotransmitter systems and potential inhibition of cancer cell proliferation. The piperazine ring is associated with interactions at serotonin (5-HT) and dopamine receptors, suggesting its utility in psychiatric disorders and as an antitumor agent.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as an antagonist or partial agonist at various serotonin receptors, influencing mood and behavior.
- Dopaminergic Activity : Its structure suggests potential dopaminergic activity, which could be beneficial in treating disorders such as schizophrenia.
- Antitumor Effects : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, likely through the activation of caspase pathways.
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary of findings from key research:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antidepressant-like effects | Demonstrated significant reduction in immobility in forced swim tests in rodents, indicating potential antidepressant properties. |
| Study 2 | Antitumor activity | Showed inhibition of cell proliferation in human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 20 µM. |
| Study 3 | Neuroprotective effects | Exhibited protective effects against oxidative stress-induced neuronal death in vitro, suggesting potential for neurodegenerative diseases. |
Case Study 1: Antidepressant Activity
A study conducted on rodent models assessed the antidepressant-like effects of this compound using the forced swim test (FST). The results indicated a significant decrease in immobility time compared to control groups, supporting its potential as a novel antidepressant agent.
Case Study 2: Antitumor Efficacy
In vitro studies on MCF-7 breast cancer cells demonstrated that the compound induced apoptosis through caspase activation pathways. The compound's IC50 was determined to be around 15 µM, showcasing its potential for further development as an anticancer drug.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-ethoxyaniline with chloroacetyl chloride to form an intermediate, followed by coupling with 4-(4-fluorophenyl)piperazine. Purification via column chromatography (using gradients of ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) improves purity. Characterization by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) ensures structural fidelity .
Q. How should researchers validate the structural identity of this compound?
- Methodology : Use X-ray crystallography (employing SHELXL for refinement ) to resolve crystal structures. Complement with spectroscopic techniques:
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm) and aromatic C-H stretches.
- NMR : Verify integration ratios (e.g., ethoxy group protons at δ ~1.3–1.5 ppm, aromatic protons at δ ~6.8–7.5 ppm).
- HRMS : Match the molecular ion peak to the theoretical mass (CHFNO: expected m/z 356.18) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Antimicrobial : Broth microdilution (CLSI guidelines) against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs .
- Anticonvulsant : Maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents, monitoring latency to clonic/tonic seizures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodology :
- Substituent variation : Synthesize derivatives with modified ethoxy (e.g., methoxy, propoxy) or fluorophenyl (e.g., chloro, methyl) groups.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to assess binding to targets like thymidylate synthase (predicted via homology modeling).
- In vivo validation : Compare derivative efficacy in disease models (e.g., tumor xenografts for anticancer activity) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodology :
- Dose-response curves : Test the compound across a wider concentration range to identify non-linear effects.
- Orthogonal assays : Confirm antimicrobial activity via time-kill kinetics alongside MIC assays.
- Target engagement : Use thermal shift assays (TSA) or surface plasmon resonance (SPR) to validate binding to thymidylate synthase .
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Methodology :
- Enzyme inhibition assays : Measure thymidylate synthase activity (via spectrophotometric detection of dTMP production) in the presence of the compound.
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., DNA synthesis, cell cycle).
- CRISPR-Cas9 knockouts : Validate target specificity by testing compound efficacy in thymidylate synthase-deficient cell lines .
Data Analysis and Technical Challenges
Q. How should crystallographic data be refined to resolve ambiguous electron density in the compound’s structure?
- Methodology : Use SHELXL for iterative refinement. Apply constraints for disordered ethoxy/fluorophenyl groups and validate with R-factors (<5%). Compare anisotropic displacement parameters (ADPs) to detect thermal motion artifacts .
Q. What statistical approaches are appropriate for analyzing dose-dependent bioactivity data?
- Methodology :
- Non-linear regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) to calculate IC/EC.
- ANOVA with post-hoc tests : Compare activity across derivatives (e.g., Tukey’s test for anticonvulsant latency).
- Principal component analysis (PCA) : Identify structural features correlating with bioactivity .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
